Absence of Published Bioactivity Data for CAS 2155855-23-3 Relative to Structurally Proximal GPR40 Agonists
A systematic search of primary research publications, patent disclosures, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB, Google Patents) returned no quantitative bioactivity endpoint for CAS 2155855-23-3. By contrast, the structurally related GPR40 agonist GW9508 (CAS 885101-89-3)—which shares the 3-phenoxyphenyl motif but bears a different amine/amide head group—has a reported pEC50 of 7.32 (EC50 ~48 nM) at human FFA1/GPR40 in a FLIPR calcium mobilization assay with >100-fold selectivity over FFA2 and FFA3 [1]. This absence of data means no direct potency, selectivity, or efficacy comparison can be made; any assertion of differential advantage for CAS 2155855-23-3 over GW9508 or other GPR40 tool compounds is unsupported at this time.
| Evidence Dimension | GPR40 agonism potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | GW9508: pEC50 = 7.32 (EC50 ≈ 48 nM) at human FFA1/GPR40, FLIPR assay, CHO cells |
| Quantified Difference | Not calculable |
| Conditions | FLIPR calcium mobilization assay in CHO cells expressing human GPR40 [1] |
Why This Matters
GW9508 is a widely-used GPR40 pharmacological tool compound; without comparable data for CAS 2155855-23-3, a scientist cannot determine whether this compound offers any potency, selectivity, or off-target advantage for GPR40-mediated insulin secretion studies.
- [1] Briscoe, C. P., et al. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. British Journal of Pharmacology, 148(5), 619–628. View Source
